molecular formula C11H12O3 B13246796 2-[2-(4-Hydroxyphenyl)cyclopropyl]acetic acid

2-[2-(4-Hydroxyphenyl)cyclopropyl]acetic acid

Cat. No.: B13246796
M. Wt: 192.21 g/mol
InChI Key: RGWKRPACLGMJTA-UHFFFAOYSA-N
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Description

2-[2-(4-Hydroxyphenyl)cyclopropyl]acetic acid is an organic compound with the molecular formula C11H12O3 It is characterized by the presence of a cyclopropyl group attached to a hydroxyphenyl moiety, which is further connected to an acetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Hydroxyphenyl)cyclopropyl]acetic acid typically involves the cyclopropanation of a suitable precursor, such as a styrene derivative, followed by functional group transformations to introduce the hydroxy and acetic acid functionalities. One common method involves the use of a cyclopropanation reaction with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Hydroxyphenyl)cyclopropyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of 2-[2-(4-oxophenyl)cyclopropyl]acetic acid.

    Reduction: Formation of 2-[2-(4-hydroxyphenyl)cyclopropyl]ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-(4-Hydroxyphenyl)cyclopropyl]acetic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(4-Hydroxyphenyl)cyclopropyl]acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the cyclopropyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-Methoxyphenyl)cyclopropyl]acetic acid
  • 2-[2-(4-Chlorophenyl)cyclopropyl]acetic acid
  • 2-[2-(4-Nitrophenyl)cyclopropyl]acetic acid

Uniqueness

2-[2-(4-Hydroxyphenyl)cyclopropyl]acetic acid is unique due to the presence of the hydroxy group, which can participate in hydrogen bonding and enhance its solubility in water. This feature distinguishes it from other similar compounds and can influence its reactivity and biological activity.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

2-[2-(4-hydroxyphenyl)cyclopropyl]acetic acid

InChI

InChI=1S/C11H12O3/c12-9-3-1-7(2-4-9)10-5-8(10)6-11(13)14/h1-4,8,10,12H,5-6H2,(H,13,14)

InChI Key

RGWKRPACLGMJTA-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C2=CC=C(C=C2)O)CC(=O)O

Origin of Product

United States

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